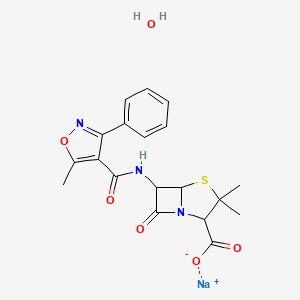![molecular formula C14H21NO3S B13389503 1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one](/img/structure/B13389503.png)
1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features and its utility in various synthetic applications. The presence of the camphorsultam moiety imparts chirality, making it valuable in asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam typically involves the reaction of camphorsultam with 2-methylacryloyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the camphorsultam moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new chiral centers, enhancing the compound’s utility in asymmetric synthesis.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: In the polymer industry, it is used to synthesize chiral polymers with unique properties.
Wirkmechanismus
The mechanism by which (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam exerts its effects is primarily through its ability to induce chirality in other molecules. The camphorsultam moiety acts as a chiral template, guiding the formation of enantiomerically pure products. This is achieved through non-covalent interactions such as hydrogen bonding and steric hindrance, which influence the orientation of reactants during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(-)-(2-Methylacryloyl)-2,10-camphorsultam: The enantiomer of the compound, which has opposite chiral properties.
Camphorsultam derivatives: Other derivatives of camphorsultam that have different substituents but similar chiral properties.
Uniqueness
(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam is unique due to its specific chiral configuration, which makes it particularly effective in asymmetric synthesis. Its ability to induce chirality in a wide range of substrates sets it apart from other chiral auxiliaries.
Eigenschaften
Molekularformel |
C14H21NO3S |
|---|---|
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
1-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3 |
InChI-Schlüssel |
BALAVPVKVQRBKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)




![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)


![Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13389497.png)
![Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B13389505.png)


